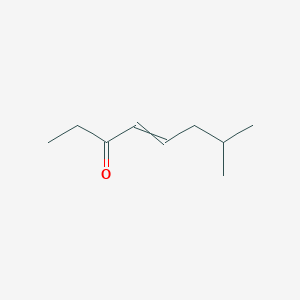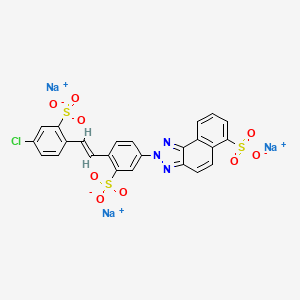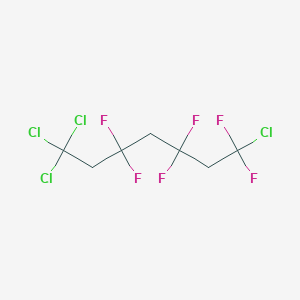
1,1,1,7-Tetrachloro-3,3,5,5,7,7-hexafluoroheptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1,7-Tetrachloro-3,3,5,5,7,7-hexafluoroheptane is a halogenated organic compound characterized by the presence of both chlorine and fluorine atoms
Métodos De Preparación
The synthesis of 1,1,1,7-Tetrachloro-3,3,5,5,7,7-hexafluoroheptane typically involves halogenation reactions. One common method is the reaction of heptane with chlorine and fluorine gases under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the substitution of hydrogen atoms with chlorine and fluorine atoms. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
1,1,1,7-Tetrachloro-3,3,5,5,7,7-hexafluoroheptane undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation reactions to form corresponding alcohols or carboxylic acids. Reduction reactions may lead to the formation of partially or fully dehalogenated products.
Elimination Reactions: Under certain conditions, elimination reactions can occur, leading to the formation of alkenes or alkynes.
Common reagents used in these reactions include strong bases (e.g., sodium hydroxide), reducing agents (e.g., lithium aluminum hydride), and oxidizing agents (e.g., potassium permanganate). The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,1,1,7-Tetrachloro-3,3,5,5,7,7-hexafluoroheptane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the study of halogenated compounds and their reactivity.
Biology: Researchers investigate its potential effects on biological systems, including its interactions with enzymes and cellular membranes.
Medicine: The compound is studied for its potential use in developing new pharmaceuticals, especially those targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings with unique properties.
Mecanismo De Acción
The mechanism of action of 1,1,1,7-Tetrachloro-3,3,5,5,7,7-hexafluoroheptane involves its interaction with molecular targets such as enzymes and receptors. The presence of multiple halogen atoms allows it to form strong interactions with these targets, potentially inhibiting or modifying their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparación Con Compuestos Similares
1,1,1,7-Tetrachloro-3,3,5,5,7,7-hexafluoroheptane can be compared with other halogenated compounds, such as:
1,3,5,7-Tetrachloronaphthalene: Similar in having multiple chlorine atoms but differs in its aromatic structure.
Tetrachlorophthalic anhydride: Contains chlorine atoms and is used in different industrial applications.
1,1,1,3,5,5,5-Heptamethyltrisiloxane: A silicon-based compound with different chemical properties and applications.
Propiedades
Número CAS |
76140-28-8 |
|---|---|
Fórmula molecular |
C7H6Cl4F6 |
Peso molecular |
345.9 g/mol |
Nombre IUPAC |
1,1,1,7-tetrachloro-3,3,5,5,7,7-hexafluoroheptane |
InChI |
InChI=1S/C7H6Cl4F6/c8-6(9,10)2-4(12,13)1-5(14,15)3-7(11,16)17/h1-3H2 |
Clave InChI |
LQNVJVAEZFKBEF-UHFFFAOYSA-N |
SMILES canónico |
C(C(CC(F)(F)Cl)(F)F)C(CC(Cl)(Cl)Cl)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,6-Dimethyl-7-oxabicyclo[4.1.0]hepta-2,4-diene](/img/structure/B14452888.png)

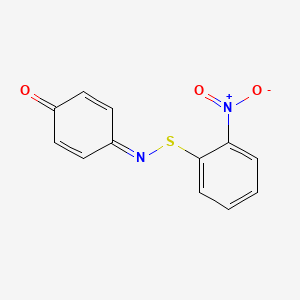
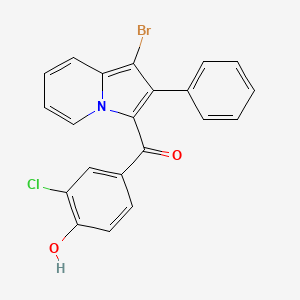
![{[1-(Benzenesulfonyl)-4-methylcyclohex-3-en-1-yl]methyl}(trimethyl)silane](/img/structure/B14452914.png)

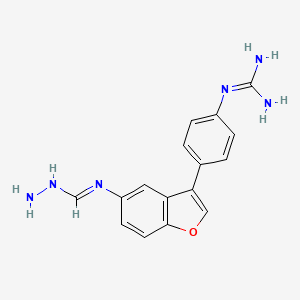

phosphanium bromide](/img/structure/B14452939.png)
